1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene
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Overview
Description
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzyl group, a phenyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene typically involves the following steps:
Starting Materials: Benzyl bromide, phenylacetylene, and 4-methoxybenzaldehyde.
Reaction Conditions: The reaction may involve a palladium-catalyzed coupling reaction, such as the Heck reaction, under inert atmosphere conditions.
Purification: The product is usually purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst under pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene may have applications in various fields:
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(2-Benzyl-3-phenylprop-1-en-1-yl)benzene: Lacks the methoxy group.
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-hydroxybenzene: Has a hydroxyl group instead of a methoxy group.
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-chlorobenzene: Has a chlorine atom instead of a methoxy group.
Uniqueness
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and affect the compound’s solubility and interaction with other molecules.
Properties
CAS No. |
61022-48-8 |
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Molecular Formula |
C23H22O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(2-benzyl-3-phenylprop-1-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C23H22O/c1-24-23-14-12-21(13-15-23)18-22(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15,18H,16-17H2,1H3 |
InChI Key |
WFPLMXURODDNJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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